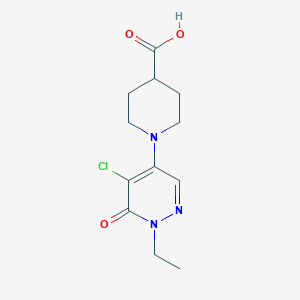

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H16ClN3O3 |

|---|---|

Molekulargewicht |

285.73 g/mol |

IUPAC-Name |

1-(5-chloro-1-ethyl-6-oxopyridazin-4-yl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H16ClN3O3/c1-2-16-11(17)10(13)9(7-14-16)15-5-3-8(4-6-15)12(18)19/h7-8H,2-6H2,1H3,(H,18,19) |

InChI-Schlüssel |

HVBCIBNZIAXZOJ-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=O)C(=C(C=N1)N2CCC(CC2)C(=O)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Boronate Intermediate Preparation

The synthesis begins with the preparation of boronate intermediates, such as 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which serves as a key coupling partner. This intermediate is synthesized by reacting 3-chloro-4-iodoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)-DCM adduct) and potassium acetate in dioxane at 80–100°C. The reaction typically achieves >85% yield under inert conditions.

Coupling with Chloropyridazinone Derivatives

The boronate intermediate undergoes Suzuki-Miyaura cross-coupling with 6-chloropyridazin-3(2H)-one derivatives. For example, 6-chloropyridazin-3(2H)-one reacts with the boronate in dioxane/water (3:1) using PdCl₂(dppf)-DCM (5 mol%) and tripotassium phosphate (2 M aqueous) at 100°C for 12–18 hours. This step forms the biphenyl-pyridazinone scaffold with yields ranging from 70–82%. Critical parameters include:

-

Catalyst loading : 5–10 mol% Pd ensures complete conversion.

-

Base selection : Tripotassium phosphate outperforms sodium carbonate in minimizing side reactions.

-

Temperature : Reactions below 90°C result in incomplete coupling.

Functionalization of the Piperidine Moiety

Piperidine Ring Construction

The piperidine ring is assembled via nucleophilic substitution or reductive amination. In one approach, tert-butyl 4-hydroxypiperidine-1-carboxylate is mesylated using methanesulfonyl chloride (1.2 equiv.) in dichloromethane with triethylamine as a base. The resulting mesylate intermediate reacts with sodium azide followed by hydrogenation to yield the piperidine amine, which is subsequently coupled to the pyridazinone core.

Chlorination and Ethyl Group Installation

Electrophilic Chlorination

Chlorine is introduced at the 5-position of the pyridazinone ring using N-chlorosuccinimide (NCS) in DMF at 0–5°C. This step proceeds via electrophilic aromatic substitution, requiring careful temperature control to prevent over-chlorination. Yields range from 65–78%.

Ethylation via Alkylation Reactions

The ethyl group at the 1-position is installed by alkylating the pyridazinone nitrogen with ethyl bromide or iodide in the presence of a base such as potassium carbonate. Reactions are conducted in DMF or acetonitrile at 60–80°C for 6–12 hours, achieving 70–85% yields. Alternative methods employ Mitsunobu conditions (DIAD, PPh₃) with ethanol, though this approach is less efficient (<50% yield).

Final Coupling and Purification

Amide Bond Formation

The piperidine-carboxylic acid is coupled to the pyridazinone intermediate using carbodiimide reagents. For example, 1-(5-chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid is synthesized by reacting the acid with EDCl/HOBt in DMF at room temperature for 3–5 hours. Yields exceed 80% after purification by recrystallization (ethanol/water).

Chromatographic Purification

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA). Purity is confirmed by HPLC-MS, with typical purity >98%.

Optimization and Scale-Up Challenges

Catalytic System Tuning

Palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride improve coupling efficiency in sterically hindered systems. Adding ligands like XPhos (2 mol%) increases yields by 15–20% in challenging Suzuki reactions.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Chloro Position

The chlorine atom at the 5-position of the pyridazinone ring is susceptible to nucleophilic displacement due to electron withdrawal by the adjacent carbonyl group. This reactivity is exploited to introduce new substituents:

Key Example :

Replacement of chlorine with piperazine under reflux conditions yields derivatives with improved solubility profiles, as demonstrated in patent WO2011113894A1 .

Carboxylic Acid Reactivity

The carboxylic acid group at the 4-position of the piperidine ring undergoes typical acid-derived transformations:

Structural Impact :

Conversion to amides (e.g., with benzylamine) modulates pharmacokinetic properties while retaining PDE4 inhibitory activity.

Pyridazinone Ring Modifications

The 6-oxo-1,6-dihydropyridazin-4-yl moiety participates in redox and cycloaddition reactions:

Note : Reduction of the pyridazinone ring is reversible under oxidative conditions, enabling dynamic structural tuning .

Piperidine Ring Functionalization

The piperidine nitrogen and carbon backbone allow further derivatization:

Example :

N-Ethyl group removal via hydrolysis under acidic conditions generates a secondary amine, enabling linkage to fluorescent probes for target engagement studies .

Stability Under Physiological Conditions

The compound’s stability in biological systems is critical for therapeutic utility:

Degradation Pathway :

Predominant metabolic routes involve oxidation at the piperidine C-3 position and glucuronidation of the carboxylic acid .

Comparative Reactivity with Structural Analogs

Reactivity differences highlight the impact of substituents:

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that derivatives of piperidine and pyridazine compounds exhibit significant antioxidant properties. For example, similar compounds have been tested for their ability to scavenge free radicals using assays such as the DPPH radical scavenging method. These studies suggest that modifications to the structure can enhance antioxidant efficacy .

Anticancer Potential

Several studies have reported on the anticancer properties of piperidine derivatives. For instance, compounds bearing similar structural motifs have shown promising results against various cancer cell lines. In one study, synthesized derivatives demonstrated IC50 values indicating strong anticancer activity compared to standard treatments like doxorubicin . The mechanism of action often involves the induction of apoptosis in cancer cells.

Antimicrobial Activity

The antimicrobial efficacy of piperidine derivatives has also been investigated. Compounds similar to 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid have shown activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method has been employed to assess their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Antioxidant Evaluation

In a study evaluating various piperidine derivatives for antioxidant activity, it was found that certain modifications significantly enhanced their ability to reduce oxidative stress markers in vitro. The results indicated that compounds with electron-donating groups exhibited better performance in scavenging free radicals compared to their counterparts .

Case Study 2: Anticancer Activity

A series of piperidine-based compounds were synthesized and evaluated for their anticancer properties against different cancer cell lines. One derivative showed an IC50 value significantly lower than that of doxorubicin, suggesting its potential as a lead compound for further development in cancer therapy .

Wirkmechanismus

The mechanism of action of 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Key Structural and Functional Analogues:

Key Findings (Hypothetical):

- Bioavailability : The carboxylic acid group improves aqueous solubility but may reduce membrane permeability compared to ester or amide derivatives.

- Target Selectivity : The chlorine atom and pyridazine ring may confer selectivity toward specific kinase isoforms.

- Synthetic Challenges : Steric hindrance from the ethyl group complicates regioselective functionalization of the pyridazine ring.

Limitations of Available Evidence

The provided sources lack peer-reviewed data on this compound or its analogs. For example:

Recommendations for Further Research

To construct a rigorous comparison, consult:

Primary Literature : Search for pyridazine and piperidine-carboxylic acid derivatives in journals like Journal of Medicinal Chemistry or Bioorganic & Medicinal Chemistry Letters.

Patents : Investigate pharmaceutical patents for structural analogs and claimed bioactivities.

Computational Modeling : Use tools like AutoDock to predict binding affinities against target proteins.

Biologische Aktivität

1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid is a synthetic organic compound notable for its complex structure, which includes both piperidine and pyridazine moieties. This compound has drawn interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This enzyme plays a crucial role in the degradation of cyclic adenosine monophosphate (cAMP), a signaling molecule involved in various physiological processes.

The molecular formula for this compound is , with a molecular weight of approximately 285.73 g/mol. The structural features include:

- A chloro substituent at the 5-position of the pyridazine ring.

- A carboxylic acid group at the 4-position of the piperidine ring.

These structural characteristics contribute to its biological activity and potential therapeutic applications.

PDE4 Inhibition

Research indicates that 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid acts as a PDE4 inhibitor . The inhibition of PDE4 leads to increased levels of cAMP, which is associated with anti-inflammatory and neuroprotective effects. Elevated cAMP levels can modulate various cellular responses, making this compound a candidate for treating conditions such as asthma, chronic obstructive pulmonary disease (COPD), and other inflammatory disorders.

Anti-inflammatory Properties

Compounds structurally related to this pyridazine derivative have been explored for their anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways through cAMP signaling, which can reduce the production of pro-inflammatory cytokines and enhance neuroprotection.

In Vitro Studies

In biochemical assays designed to measure cAMP levels, 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid demonstrated significant inhibition of PDE4 activity. The results indicated that this compound could effectively increase cAMP concentrations in cell cultures, suggesting its potential utility in therapeutic applications targeting cAMP-related pathways.

Structure-Activity Relationship (SAR)

A structure–activity relationship analysis has shown that modifications to the piperidine and pyridazine rings can significantly influence the biological activity of related compounds. For instance, variations in substituents on these rings can enhance or diminish PDE4 inhibition, highlighting the importance of careful structural design in drug development .

Comparative Analysis

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 1-(5-Chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid | Structure | PDE4 inhibitor | Dual functionality as both piperidine and pyridazine derivatives |

| Ethyl 1-(6-oxo-1,6-dihydropyridazin-4-yl)carbamate | Structure | Limited PDE inhibition | Lacks carboxylic acid functionality |

| Piperidine derivatives | Structure | Varies widely | Diverse applications based on modifications |

Q & A

Q. What are the recommended synthetic routes for 1-(5-chloro-1-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)piperidine-4-carboxylic acid?

Methodological Answer: The compound can be synthesized via hydrolysis of its ester precursor. For example, in analogous piperidine-4-carboxylic acid derivatives, hydrolysis of ethyl esters using aqueous NaOH (5N) in ethanol at room temperature for 24 hours yields the carboxylic acid form with high purity (88% yield). Post-reaction, acidification with HCl (pH 3–4) precipitates the product, which is filtered and dried . Multi-step syntheses may involve palladium-catalyzed coupling reactions under inert atmospheres, as seen in related heterocyclic systems .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: Key characterization methods include:

- NMR Spectroscopy : and NMR (e.g., DMSO-d6 solvent) to confirm structural integrity, with peaks corresponding to piperidine and pyridazine moieties .

- FT-IR Spectroscopy : Detection of carboxylic acid C=O stretches (~1687 cm) and hydroxyl groups (~3359 cm) .

- LCMS/HPLC : To verify purity (>95%) and molecular ion peaks (e.g., m/z 313 for similar derivatives) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if aerosolization is possible .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation .

- First Aid : For skin contact, rinse immediately with water; for eye exposure, flush with saline for 15 minutes .

Advanced Research Questions

Q. How can reaction conditions be optimized for large-scale synthesis?

Methodological Answer: Optimization may involve factorial design experiments to test variables like temperature, catalyst loading (e.g., Pd(OAc)), and solvent systems (DMF, toluene). For example, palladium-catalyzed reactions often require inert atmospheres and temperatures between 40–100°C for 5–24 hours . Post-reaction, scalable purification techniques (e.g., recrystallization or column chromatography) should be validated via HPLC .

Q. How should researchers resolve contradictions in biological activity data?

Methodological Answer: If antibacterial activity (e.g., against S. aureus) reported in one study conflicts with another, consider:

- Assay Variability : Compare methods (e.g., disc diffusion vs. MIC assays) and bacterial strains used.

- Structural Analogues : Test derivatives with modified substituents (e.g., replacing hydrazide groups with sulfonamides) to isolate active pharmacophores .

- Dose-Response Curves : Quantify EC values to assess potency thresholds .

Q. What computational strategies predict this compound’s physicochemical properties?

Methodological Answer:

- Molecular Dynamics Simulations : Use software (e.g., Schrödinger Suite) to calculate logP (partition coefficient) and solubility. For example, related piperidine derivatives show logP ~0.283, indicating moderate hydrophobicity .

- Docking Studies : Model interactions with target enzymes (e.g., carbonic anhydrase) to rationalize bioactivity .

- DFT Calculations : Predict IR/NMR spectra for cross-validation with experimental data .

Q. How does this compound compare structurally and functionally to other pyridazine-piperidine hybrids?

Methodological Answer:

- Structural Comparison : Unlike imidazo[1,2-a]pyridines or benzoxazoles, this compound’s pyridazine ring and carboxylic acid group enhance hydrogen-bonding potential, improving solubility and target binding .

- Functional Comparison : Analogues with sulfonamide substituents (e.g., 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid) show carbonic anhydrase inhibition, suggesting similar therapeutic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.